molecular formula C15H17NO2 B1453575 [3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine CAS No. 651757-91-4

[3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine

Cat. No.: B1453575
CAS No.: 651757-91-4
M. Wt: 243.3 g/mol
InChI Key: IFXSCWOSNDZNBL-UHFFFAOYSA-N
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Description

“[3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine” is an aralkylamino compound that is benzylamine substituted by a methoxy group at the para position . It is a primary amino compound, an aromatic ether, and an aralkylamino compound .

Scientific Research Applications

Catalysis and Synthesis

One significant area of research is the development of catalysts for chemical reactions. For instance, derivatives of methanamine have been synthesized and employed in catalytic applications, showing good activity and selectivity in processes where palladacycles remain in the Pd(II) state. This research demonstrates the compound's utility in enhancing the efficiency of chemical transformations, which is crucial for the synthesis of complex molecules (Roffe et al., 2016).

Photocytotoxicity and Imaging

Another application is in the development of iron(III) complexes for cellular imaging and photocytotoxicity under red light. Such complexes, incorporating methanamine derivatives, have shown unprecedented photocytotoxicity, offering a potential therapeutic approach for targeting cancer cells with minimal side effects. These complexes also demonstrated efficient cellular uptake and interaction with DNA, which could be leveraged for both therapeutic and diagnostic purposes (Basu et al., 2014).

Material Science and Electrochemical Applications

The compound has also found applications in material science, particularly in the synthesis of novel materials with potential electrochromic behaviors. Research in this area focuses on the development of aromatic polyamides with excellent thermal stability, solubility, and electrochemical properties, which are desirable traits for materials used in electronic and photonic devices. The incorporation of methanamine derivatives into the backbone of these polymers contributes to their unique electrochromic and photophysical properties, which can be tuned for specific applications (Liou & Lin, 2009).

Pharmaceuticals and Bioactive Molecules

Research into the bioactive properties of methanamine derivatives has led to the discovery of compounds with significant therapeutic potential. For example, some derivatives have been synthesized and evaluated for their antimicrobial activities, showing effectiveness against various pathogenic strains. This highlights the compound's relevance in drug discovery and development, particularly in the search for new antibiotics to combat resistant bacteria (Thomas et al., 2010).

Properties

IUPAC Name

[3-[(4-methoxyphenyl)methoxy]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-17-14-7-5-12(6-8-14)11-18-15-4-2-3-13(9-15)10-16/h2-9H,10-11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXSCWOSNDZNBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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